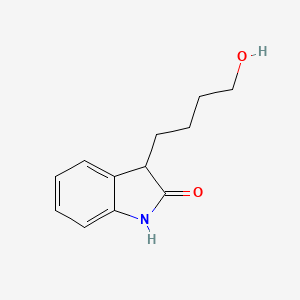

3-(4-Hydroxybutyl)indolin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-hydroxybutyl)-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-8-4-3-6-10-9-5-1-2-7-11(9)13-12(10)15/h1-2,5,7,10,14H,3-4,6,8H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSZKTJZUGPVNFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 3 4 Hydroxybutyl Indolin 2 One and Analogues

Direct C-3 Alkylation and Functionalization of Indolin-2-ones

The introduction of substituents at the C-3 position of the indolin-2-one (also known as oxindole) scaffold is a pivotal step in the synthesis of many biologically active compounds. This position is particularly reactive and amenable to functionalization.

Methods for Introducing Alkyl Chains at the 3-Position

The direct alkylation of the C-3 position of indolin-2-ones is a formidable challenge in synthetic chemistry, as reactions with simple alkyl halides can lead to a mixture of products or require harsh conditions. acs.org However, several effective methodologies have been developed to achieve this transformation with greater control and efficiency.

One prominent strategy is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. researchgate.netresearchgate.net This atom-economical process utilizes alcohols as alkylating agents, with water being the only byproduct. researchgate.net Transition-metal catalysts, often based on iridium or ruthenium, facilitate the temporary oxidation of the alcohol to an aldehyde. The indolin-2-one then undergoes a condensation reaction with the in-situ-generated aldehyde, followed by reduction of the resulting intermediate by the hydrogen "borrowed" from the initial alcohol. This method allows for the direct C-3 alkylation of indoles and oxindoles with alcohols. researchgate.netresearchgate.net For instance, iridium-catalyzed reactions can selectively yield C-3 alkylated indolines from indolines and alcohols. organic-chemistry.org

Another approach involves Friedel-Crafts-type reactions, which are particularly useful for introducing alkyl groups. nih.gov Lewis acids like BF3-OEt2 have been successfully employed to promote the C-3 alkylation of indoles with maleimides, yielding 3-indolylsuccinimides in good to excellent yields under mild conditions. nih.gov More recently, the strong Lewis acid tris(pentafluorophenyl)borane, B(C6F5)3, has been shown to catalyze the direct C-3 alkylation of indoles and oxindoles using amine-based alkylating agents. acs.org This metal-free method is notable for its ability to cleave α-N C(sp3)–H bonds and its broad substrate scope, including the previously challenging direct methylation. acs.org

Furthermore, radical-mediated pathways offer an alternative. The recombination of alkyl radicals derived from indolin-2-ones with a tert-butylhydroperoxy radical can form 3-(tert-butylperoxy)indolin-2-one intermediates, which are then converted to indoline-2,3-diones. organic-chemistry.org

Table 1: Methodologies for C-3 Alkylation of Indolin-2-ones & Analogues

| Methodology | Catalyst/Reagent | Alkylating Agent | Key Features |

|---|---|---|---|

| Borrowing Hydrogen | Knölker-type (cyclopentadienone)iron complex | Alcohols | Broad scope, atom-economical, environmentally benign. researchgate.net |

| Borrowing Hydrogen | [Ru(p-cymene)Cl2]2 | Alcohols | Regio-selective for C-3 alkylation of indoles. researchgate.net |

| Borrowing Hydrogen | Iridium complex | Alcohols | Selective for N- or C-3 alkylation of indolines by changing base addition time. researchgate.netorganic-chemistry.org |

| Friedel-Crafts Type | BF3-OEt2 | Maleimides | Efficient for C-3 alkylation of indoles, good to excellent yields. nih.gov |

| Lewis Acid Catalysis | B(C6F5)3 | Amine-based reagents | Metal-free, direct methylation possible, avoids common side reactions. acs.org |

| Oxidative Coupling | Iodine / TBHP | Various | Forms 3-sulfenylindole derivatives from indoles. nih.gov |

Stereoselective Approaches to C-3 Substituted Indolin-2-ones

Achieving stereocontrol in the synthesis of C-3 substituted indolin-2-ones is crucial when the substituent creates a chiral center. While numerous methods exist for racemic synthesis, stereoselective approaches are more challenging. researchgate.net The primary strategies for the enantioselective synthesis of 2-substituted indolines, which shares principles with 3-substituted systems, include the kinetic resolution of racemates, asymmetric hydrogenation of indoles, and enantioselective cyclization. researchgate.net For the direct functionalization of the indolin-2-one core, diastereoselective methods have been developed. For instance, a light-mediated de novo synthesis for 2,3-substituted indolines has been reported, achieving high diastereoselectivity. researchgate.net

Multistep Synthetic Pathways Involving Indole (B1671886) and Isatin (B1672199) Precursors

When direct functionalization is not feasible or desired, chemists turn to multistep syntheses that build the indolin-2-one ring system from acyclic or other heterocyclic precursors. Indole and isatin are particularly valuable starting materials in this context.

Cyclization Reactions in Indolin-2-one Synthesis

The formation of the indolin-2-one core often relies on a key cyclization step. A variety of methods exist, starting from different aniline (B41778) derivatives. organic-chemistry.org One common approach is the cyclization of 2-alkynylaniline derivatives, which can be readily prepared via Sonogashira coupling. This method is a significant route to 2-substituted and 2,3-disubstituted indoles, which can be precursors to indolin-2-ones. mdpi.com

The Fischer indole synthesis is a classic and versatile method that prepares indoles by heating arylhydrazones with an acid catalyst like zinc chloride. youtube.com Modifications of this reaction can lead to indolinone structures. Another powerful strategy involves the intramolecular cyclization of 2-alkenyl anilines, which can be mediated by reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA) to afford N-H indoles. organic-chemistry.org Radical cyclizations, such as those involving 2-alkenylthioanilides, provide a novel pathway to 2,3-disubstituted indoles. acs.org

A Lewis acid-mediated process can generate the highly reactive 2H-indol-2-one ring system from a 3-hydroxy-substituted 1,3-dihydroindol-2-one. This intermediate readily undergoes stepwise addition of various nucleophiles to yield substituted oxindoles, and the cyclization can also be performed intramolecularly to create spiro-oxindoles. nih.gov

Convergent Synthetic Strategies for Complex Indole Alkaloids and Indolinone Structures

The synthesis of dimeric indole alkaloids, which contain two indole units, exemplifies the power of convergent strategies. nih.gov A significant challenge in these syntheses is the late-stage coupling of two highly functionalized units, which can be hindered by issues of chemoselectivity and steric repulsion. nih.gov To overcome these obstacles, specialized coupling methods are developed, such as silver-mediated nucleophilic substitution reactions to link two indole units. nih.gov This approach has been pivotal in the total synthesis of complex natural products like (+)-ambiguine G, where a [4+3] cycloaddition was used to join two key fragments of the carbon framework. acs.org

Utility of Isatin Derivatives as Synthetic Intermediates

Isatin (1H-indole-2,3-dione) and its derivatives are exceptionally versatile precursors for the synthesis of a wide range of heterocyclic compounds, including 3-substituted indolin-2-ones. dergipark.org.trnih.gov The reactivity of the C-3 carbonyl group of isatin makes it an ideal electrophilic site for various transformations.

Isatins can be synthesized through several classic named reactions, including the Sandmeyer, Stolle, Gassman, and Martinet procedures. nih.gov More modern methods involve the oxidation of indoles using reagents like I2/TBHP or molecular oxygen with tert-butyl nitrite. organic-chemistry.org

Once formed, isatin can be converted to 3-substituted indolin-2-ones. For example, the Pfitzinger reaction, which involves heating a mixture of isatin with a carbonyl compound in the presence of a base, yields quinoline-4-carboxylic acids. icm.edu.pl More directly, the C-3 keto group can undergo condensation reactions with active methylene (B1212753) compounds to introduce a 3-alkylidene substituent. Subsequent reduction of the exocyclic double bond can then furnish the desired 3-alkylindolin-2-one. C2-substituted isatin derivatives, such as 2-hydroxy-2-substituted indol-3-ones, are also important intermediates in the synthesis of bioactive molecules. nmc.gov.in

Table 2: Key Precursors in Indolin-2-one Synthesis

| Precursor | Synthetic Utility | Example Reaction(s) | Reference(s) |

|---|---|---|---|

| Isatin | Versatile intermediate for a wide variety of heterocyclic compounds. | Pfitzinger reaction, Aldol (B89426) condensation, Oxidation/Reduction. | dergipark.org.trnih.govicm.edu.pl |

| Indole | Starting material for oxidation to isatin or direct functionalization. | Oxidation with NBS-DMSO or I2/TBHP to form isatin. | organic-chemistry.orgicm.edu.pl |

| 2-Alkynylanilines | Precursors for cyclization to form the indole/indolinone ring. | Palladium-catalyzed cyclization. | mdpi.com |

| Arylhydrazones | Key starting materials for the Fischer indole synthesis. | Acid-catalyzed rearrangement and cyclization. | youtube.comnih.gov |

Catalytic Methodologies in Indolin-2-one Synthesis

The construction of the indolin-2-one core and its derivatives is greatly facilitated by catalytic methods, which offer efficiency, selectivity, and access to structural complexity. These approaches are broadly categorized into transition metal-based reactions, light-driven photoredox catalysis, and metal-free organocatalysis.

Transition Metal-Catalyzed Reactions (e.g., Palladium-catalyzed, Copper-catalyzed, Silver-mediated)

Transition metals are powerful tools for forging the intricate bond networks required for indolin-2-one synthesis.

Palladium-Catalyzed Reactions: Palladium catalysis is a cornerstone of modern organic synthesis and has been extensively applied to the formation of indole and indolinone frameworks. One notable method involves the reductive N-heteroannulation of 2-nitrostyrenes in the presence of carbon monoxide, catalyzed by a palladium-phosphine complex, to yield various substituted indoles. nih.gov Optimal conditions for this transformation often involve palladium(II) acetate (B1210297) with triphenylphosphine (B44618) under a carbon monoxide atmosphere. nih.gov Another powerful strategy is the palladium-catalyzed cyclocarbonylation of ortho-nitrostyrenes. This reaction can be selectively tuned to produce indolin-2-ones in high yields (approaching 90%) by carefully choosing the palladium precursor and phosphine (B1218219) ligands. ccspublishing.org.cn Furthermore, a palladium(II)/Brønsted acid co-catalyzed [4+1] annulation of (2-aminophenyl)methanols with sulfoxonium ylides provides a facile route to indolines under mild conditions. nih.gov

Copper-Catalyzed Reactions: Copper, being more abundant and economical than palladium, presents an attractive alternative. Copper-catalyzed methods have been developed for the selective synthesis of complex indolinones. For instance, a tunable dimerization of 2-alkynylanilines can lead to 2-indolyl-3-oxoindolines when catalyzed by copper(II) acetate with oxygen as the oxidant. acs.org This process is believed to proceed through the intramolecular cyclization of the 2-alkynylaniline to form key indole and 3H-indol-3-one intermediates. acs.org In the realm of sustainable chemistry, copper-catalyzed cascade reactions in renewable solvents like 2-MeTHF and ethyl acetate have been developed to produce indole-2-carboxylic esters, avoiding the use of traditional dipolar aprotic solvents. researchgate.net

Silver-Mediated Reactions: Silver catalysis is often employed for unique oxidative transformations. While direct silver-catalyzed synthesis of the indolin-2-one core is less common, silver-mediated reactions are crucial for creating related heterocyclic structures. For example, silver carbonate (Ag₂CO₃) can mediate the oxidative C-H functionalization and subsequent cyclization of readily available starting materials to form indolizine (B1195054) scaffolds. nih.govnih.gov A key advantage of this method is the potential to recycle and reuse the silver salt, enhancing the atom economy of the process. nih.gov In other applications, silver(I) catalysts, acting as potent Lewis acids, facilitate the direct C3-selanylation of indoles with high regioselectivity, showcasing their utility in the functionalization of the indole nucleus. acs.org

Table 1: Representative Transition Metal-Catalyzed Reactions for Indolin-2-one and Analogue Synthesis

| Catalyst System | Reaction Type | Starting Materials | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ / Phosphine Ligand | Reductive Cyclocarbonylation | ortho-Nitrostyrenes, CO | Indolin-2-ones | High chemoselectivity; yields up to 95%. | ccspublishing.org.cn |

| Cu(OAc)₂ / O₂ | Dimerization/Cyclization | 2-Alkynylanilines | 2-Indolyl-3-oxoindolines | Economical catalyst; selective synthesis of complex dimers. | acs.org |

| Ag₂CO₃ | Oxidative C-H Functionalization/Cyclization | Pyridines, Alkynes | Indolizines | Recyclable silver salt; good functional group tolerance. | nih.govnih.gov |

| Pd(II)/Brønsted acid | [4+1] Annulation | (2-aminophenyl)methanols, Sulfoxonium ylides | Indolines | Mild conditions; direct use of OH as a leaving group. | nih.gov |

Photoredox Catalysis for Indole and Indolinone Derivatives

Visible-light photoredox catalysis has emerged as a powerful platform for organic synthesis, enabling the formation of complex molecules under exceptionally mild conditions. This approach is particularly effective for synthesizing indoline (B122111) and indolinone derivatives. A prominent example is the use of nickel/photoredox dual catalysis, which facilitates the coupling of 2-iodoaniline (B362364) derivatives with terminal alkenes. researchgate.net This method provides high regioselectivity for 3-substituted indoline products by leveraging nickel's multiple oxidation states (Ni(0/I/II/III)) and a photoredox catalyst that acts as a controlled single-electron transfer agent. acs.orgresearchgate.net Mechanistic studies confirm that oxidation to a Ni(III) state is crucial for the key C-N bond-forming reductive elimination step. researchgate.net This dual catalytic system demonstrates broad functional group tolerance and can be applied to both aliphatic and styrenyl alkenes. researchgate.net Furthermore, metal-free organic photoredox systems have been developed to prepare 2-substituted indolines through a dearomative nucleophilic addition to indoles, highlighting the versatility and environmentally friendly nature of this strategy. rsc.org

Organocatalysis and Asymmetric Synthesis

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, offers a powerful metal-free alternative for synthesizing chiral indolin-2-one derivatives. These methods are central to asymmetric synthesis, providing access to enantiomerically pure compounds. A notable strategy is the intramolecular Michael addition of α,β-unsaturated ketones catalyzed by a primary amine derived from a cinchona alkaloid. mdpi.com This reaction can produce either cis- or trans-2,3-disubstituted indolines with high yields and excellent enantioselectivities (up to 99% ee) depending on the substrate structure. mdpi.com Another approach involves the organocatalytic asymmetric Mannich reaction, where bifunctional organocatalysts are used to react α-amidosulfones with various nucleophiles, leading to chiral isoindolinones. rsc.org The development of novel squaramide-based organocatalysts has also enabled the diastereo- and enantioselective conjugate addition to 3-trifluoroethylidene oxindoles, yielding trifluoromethylated indolin-2-ones. researchgate.net These strategies underscore the power of organocatalysis to construct stereochemically complex and biologically relevant indolinone scaffolds with high precision. acs.orgrsc.org

Sustainable and Green Chemistry Approaches in Indolin-2-one Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable synthetic routes to indolin-2-ones. These efforts include the use of environmentally benign solvents and the development of metal-free and electrocatalytic methods to reduce waste and energy consumption.

Application of Deep Eutectic Solvents

Deep eutectic solvents (DESs) are emerging as green and sustainable alternatives to conventional volatile organic solvents. These solvents, typically formed from a mixture of a hydrogen bond donor (like urea) and a hydrogen bond acceptor (like choline (B1196258) chloride), are biodegradable, non-toxic, and inexpensive. In the context of indolin-2-one synthesis, DESs have been shown to be highly effective. A combined approach using a DES (choline chloride:urea) and ultrasound irradiation has been used to synthesize key indolin-2-one intermediates in yields as high as 95% in just one hour. The DES is believed to not only act as the solvent but also to catalyze the reaction by stabilizing intermediates through hydrogen bonding. Similarly, DESs such as L-tartaric acid/dimethylurea have been employed to facilitate Fischer indolization reactions, demonstrating their utility in constructing diverse indole derivatives under sustainable conditions.

Metal-Free and Electrocatalytic Methodologies

Metal-Free Approaches: Moving away from transition metal catalysts can reduce costs, simplify product purification, and mitigate environmental concerns. Several metal-free methods for indolin-2-one synthesis have been reported. One such strategy involves the oxidative dearomatization of indoles using ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) to construct C2-quaternary indolinones in moderate to excellent yields. This method provides a direct route to generating an all-carbon quaternary center at the C2 position. Another approach is a one-pot, three-component coupling of N-protected isatin, an aryne precursor, and a 1,3-dione under metal-free conditions to produce 3-substituted-3-hydroxyindolin-2-ones. Additionally, stable organic radicals like TEMPO have been used as oxidants in the one-pot synthesis of multisubstituted indolizines, avoiding the need for metal-based oxidants entirely.

Electrocatalytic Methodologies: Electrosynthesis represents a frontier in green chemistry, using electricity as a traceless reagent to drive redox reactions. This technique has been successfully applied to the synthesis of indolin-3-ones. An electrochemical method for the oxidative dearomatization of 2-arylindoles allows for the subsequent addition of various nucleophiles, yielding C2-heteroquaternary indolin-3-ones under mild, metal-free conditions. researchgate.net Combining electrochemistry with organocatalysis has enabled the highly enantioselective synthesis of C2-quaternary indolin-3-ones. researchgate.net In this dual approach, anodic oxidation generates the reactive intermediate from a 2-arylindole, which is then trapped by a ketone in a proline-catalyzed asymmetric alkylation, avoiding the need for chemical oxidants. researchgate.net These electrochemical methods offer high efficiency and scalability, paving the way for more sustainable pharmaceutical manufacturing.

Table 2: Sustainable and Green Chemistry Approaches in Indolin-2-one Synthesis

| Methodology | Key Reagents/Conditions | Product Type | Key Advantages | Reference |

|---|---|---|---|---|

| Deep Eutectic Solvents (DES) | Choline chloride:urea, Ultrasound | Indolin-2-one intermediates | High yield (95%), rapid, biodegradable solvent. | |

| Metal-Free Oxidation | (NH₄)₂S₂O₈, DMF, 60 °C | C2-quaternary indolinones | Avoids transition metals, step-economic. | |

| Metal-Free Multicomponent Reaction | Aryne precursor, 1,3-dione | 3-Substituted-3-hydroxyindolin-2-ones | One-pot synthesis, good yields under metal-free conditions. | |

| Electrochemical Synthesis | Undivided cell, constant current | C2-quaternary indolin-3-ones | Metal- and oxidant-free, mild conditions. | researchgate.netresearchgate.net |

| Asymmetric Electrosynthesis | Anodic oxidation, L-proline catalyst | Chiral C2-quaternary indolin-3-ones | Highly enantioselective, avoids chemical oxidants. | researchgate.net |

Chemical Transformations and Derivatization of 3 4 Hydroxybutyl Indolin 2 One

Reactions Involving the Indolin-2-one Nucleus

The indolin-2-one ring system contains several sites amenable to functionalization, most notably the nitrogen atom at the N-1 position and the aromatic ring.

The nitrogen atom of the lactam in the indolin-2-one ring is a key site for derivatization. N-alkylation and N-acylation reactions can be employed to introduce a variety of substituents, which can significantly influence the molecule's physicochemical properties and biological activity.

Standard N-alkylation procedures often involve the deprotonation of the N-H bond with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), followed by reaction with an alkyl halide. For instance, treatment of an N-unprotected oxindole (B195798) with a base and an alkylating agent like methyl iodide or benzyl (B1604629) bromide leads to the corresponding N-substituted product. nih.gov This general methodology can be applied to 3-(4-Hydroxybutyl)indolin-2-one to generate a library of N-alkylated derivatives. Similarly, N-acylation can be achieved using acyl chlorides or anhydrides in the presence of a base.

More advanced methods, such as transition-metal-catalyzed N-arylations (e.g., Buchwald-Hartwig amination), could also be utilized to introduce aryl or heteroaryl groups at the N-1 position, further expanding the chemical space of accessible analogues.

Table 1: Representative Reagents for N-1 Functionalization of Indolin-2-ones

| Reaction Type | Reagent Class | Example Reagent |

| N-Alkylation | Alkyl Halides | Methyl Iodide (CH₃I) |

| Benzyl Bromide (BnBr) | ||

| N-Acylation | Acyl Chlorides | Acetyl Chloride (CH₃COCl) |

| Benzoyl Chloride (PhCOCl) | ||

| N-Arylation | Aryl Halides | Phenyl Bromide (PhBr) |

The benzene (B151609) ring of the indolin-2-one nucleus is susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The position of substitution (C-4, C-5, C-6, or C-7) is directed by the existing substituents on the ring. The lactam and the C-3 substituent influence the regioselectivity of these reactions.

Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, offer powerful tools for the direct functionalization of the aromatic C-H bonds. nih.gov These reactions can introduce alkyl, aryl, or other functional groups with high regioselectivity, often under milder conditions than traditional electrophilic substitutions. For instance, rhodium-catalyzed C-H activation has been used to functionalize the indoline (B122111) core. google.com Although specific examples for this compound are not detailed in the literature, these established methodologies provide a clear pathway for the synthesis of novel aromatic-substituted derivatives.

Reactions at the 4-Hydroxybutyl Side Chain

The 4-hydroxybutyl side chain offers another handle for chemical modification, primarily through reactions of the terminal hydroxyl group and transformations of the alkyl chain itself.

The primary hydroxyl group is readily transformed into a variety of other functional groups.

Esterification: The hydroxyl group can be converted to an ester by reaction with a carboxylic acid (Fischer esterification), an acyl chloride, or a carboxylic anhydride. google.com This modification is useful for creating prodrugs or altering the lipophilicity of the parent compound.

Etherification: Williamson ether synthesis, involving deprotonation of the alcohol with a strong base followed by reaction with an alkyl halide, can be used to form ethers. This allows for the introduction of a wide range of alkyl or aryl groups.

Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or to a carboxylic acid using stronger oxidants such as potassium permanganate (B83412) (KMnO₄) or Jones reagent. These transformations introduce new reactive functional groups for further derivatization.

Table 2: Common Transformations of the Terminal Hydroxyl Group

| Reaction Type | Reagent(s) | Product Functional Group |

| Esterification | Carboxylic Acid / Acid Catalyst | Ester |

| Acyl Chloride / Base | Ester | |

| Etherification | NaH, Alkyl Halide | Ether |

| Oxidation (Mild) | PCC | Aldehyde |

| Oxidation (Strong) | KMnO₄ | Carboxylic Acid |

While less common, the butyl chain itself can be modified. For instance, the terminal hydroxyl group could be converted into a good leaving group (e.g., a tosylate or mesylate) and then displaced by a nucleophile, potentially leading to chain extension if a suitable carbon nucleophile is used.

Intramolecular cyclization reactions are also a possibility. For example, if the N-1 position is unsubstituted, the terminal hydroxyl group of the side chain could potentially be activated and induced to cyclize onto the nitrogen atom, forming a new heterocyclic ring fused to the indolin-2-one core. Alternatively, intramolecular reactions between a functionalized side chain and the aromatic ring could lead to novel polycyclic structures.

Exploration of Novel Analogues via Scaffold Modification

The combination of reactions at the indolin-2-one nucleus and the side chain allows for the systematic exploration of novel analogues. A common strategy in drug discovery is to build a library of related compounds by varying substituents at different positions to establish structure-activity relationships (SAR).

Starting from this compound, one could envision a combinatorial approach where the N-1 position is functionalized with a set of diverse alkyl or aryl groups, while the terminal hydroxyl group is converted into a series of esters or ethers. Furthermore, substitutions on the aromatic ring could be introduced to fine-tune the electronic and steric properties of the molecule. The synthesis of such a library of compounds would be crucial for identifying derivatives with optimized biological profiles. The indolin-2-one scaffold itself is a key component in many kinase inhibitors, and modifications at the C-3 position are known to be critical for their activity and selectivity. rsc.orgmdpi.comnih.gov

Ring Expansion and Contraction Strategies

The modification of the core heterocyclic structure of this compound can be achieved through strategic ring expansion and contraction reactions. These transformations, while not extensively documented for this specific molecule, can be projected based on well-established synthetic methodologies. Such strategies often involve the initial functional group manipulation of the 4-hydroxybutyl side chain to generate suitable precursors for rearrangement reactions.

One potential avenue for ring expansion involves the conversion of the terminal hydroxyl group into a leaving group, followed by an intramolecular nucleophilic attack from the indolin-2-one nitrogen. However, a more versatile approach involves the oxidative transformation of the side chain to create substrates for classical rearrangement reactions. For instance, oxidation of the terminal alcohol to a ketone would yield 3-(4-oxobutyl)indolin-2-one. This ketone can then be converted to its corresponding oxime, a key intermediate for the Beckmann rearrangement. Under acidic conditions, the oxime is expected to rearrange, leading to the expansion of the five-membered indolinone ring into a six-membered quinolinone derivative. The regioselectivity of this rearrangement would be influenced by the stereochemistry of the oxime and the migratory aptitude of the adjacent groups.

Conversely, ring contraction strategies could be envisioned through reactions such as the Favorskii rearrangement. This would necessitate the synthesis of an α-halo ketone derivative from the 4-hydroxybutyl side chain. Treatment of this hypothetical α-halo ketone with a base could induce a cyclopropanone (B1606653) intermediate, which would then undergo nucleophilic attack and ring contraction.

Another powerful method for altering the ring size is the Schmidt reaction. Oxidation of the terminal alcohol of this compound to a carboxylic acid would provide 3-(3-carboxypropyl)indolin-2-one. Treatment of this carboxylic acid with hydrazoic acid under acidic conditions could initiate a rearrangement, potentially leading to a ring-expanded lactam. The success of these strategies hinges on the careful optimization of reaction conditions to favor the desired rearrangement pathway over competing side reactions.

| Precursor | Reaction | Potential Product | Ring Transformation |

| 3-(4-Oxobutyl)indolin-2-one oxime | Beckmann Rearrangement wikipedia.orgmasterorganicchemistry.comchemistrysteps.comorganic-chemistry.orgyoutube.com | Substituted quinolinone | Expansion |

| 3-(4-Carboxypropyl)indolin-2-one | Schmidt Reaction wikipedia.orglibretexts.orgrsc.org | Ring-expanded lactam | Expansion |

Incorporation into Fused Heterocyclic Systems

The 4-hydroxybutyl substituent of this compound offers a versatile handle for the construction of fused heterocyclic systems. Intramolecular cyclization reactions are a primary strategy for achieving this, leading to novel polycyclic architectures with potential applications in medicinal chemistry and material science.

A straightforward approach involves the intramolecular cyclization of the hydroxyl group onto the indolinone core. While direct acid-catalyzed cyclization might be challenging, conversion of the alcohol to a better leaving group, such as a tosylate or mesylate, followed by intramolecular N-alkylation could provide a route to a fused six-membered ring system.

A more robust and widely applicable method for constructing fused nitrogen-containing heterocycles is through 1,3-dipolar cycloaddition reactions. researchgate.net This would first involve the transformation of the terminal hydroxyl group into an amine, yielding 3-(4-aminobutyl)indolin-2-one. This primary amine can then be utilized in a multi-component reaction, for instance, with an aldehyde and a dipolarophile, to generate an in-situ azomethine ylide. The subsequent intramolecular [3+2] cycloaddition of this ylide with the double bond of the indolin-2-one core could lead to the formation of a spiro-pyrrolidine fused to the indolinone at the 3-position. The regiochemistry and stereochemistry of such cycloadditions are often highly controlled. researchgate.netmdpi.comrsc.orgnih.gov

Furthermore, the 4-hydroxybutyl chain can be modified to participate in radical cyclization reactions. For example, conversion of the alcohol to an alkyl halide would furnish a precursor for a radical cyclization onto the aromatic ring of the indolinone, a process that can be initiated by radical initiators or photochemically. nih.govnih.gov This would result in the formation of a fused carbocyclic or heterocyclic ring, depending on the nature of the tether and the reaction conditions.

The synthesis of fused quinoline (B57606) and azepine derivatives from indole (B1671886) precursors has also been reported. informahealthcare.comrsc.orgmdpi.comnih.govresearchgate.netrsc.orgrsc.org By adapting these methodologies, the 4-hydroxybutyl side chain of this compound could be elaborated into a suitable precursor that, upon intramolecular cyclization, would yield the corresponding fused quinoline or azepine ring system. For instance, a Pictet-Spengler type reaction could be envisaged by first oxidizing the alcohol to an aldehyde and then reacting it with a suitable amine, followed by acid-catalyzed cyclization. nih.gov

| Precursor Moiety | Reaction Type | Fused System |

| 3-(4-Aminobutyl)indolin-2-one | 1,3-Dipolar Cycloaddition researchgate.netmdpi.comrsc.orgnih.gov | Spiro[indoline-3,2'-pyrrolidine]-2-one |

| 3-(4-Halobutyl)indolin-2-one | Radical Cyclization nih.govnih.gov | Fused carbocycle/heterocycle |

| Modified Butyl Chain | Pictet-Spengler Reaction nih.gov | Fused Tetrahydroisoquinoline |

| Modified Butyl Chain | Intramolecular Cyclization | Fused Quinolines/Azepines informahealthcare.comrsc.orgmdpi.comnih.govresearchgate.netrsc.orgrsc.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 4 Hydroxybutyl Indolin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

One-Dimensional NMR Techniques (¹H, ¹³C)

One-dimensional NMR provides fundamental information regarding the chemical environment, connectivity, and number of protons and carbon atoms in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-(4-Hydroxybutyl)indolin-2-one is expected to show distinct signals for the aromatic protons of the indolinone core, the protons of the butyl chain, and the exchangeable protons of the N-H and O-H groups. The aromatic protons typically appear in the downfield region (δ 6.8–7.3 ppm). The methine proton at the C3 position will likely appear as a multiplet. The methylene (B1212753) protons of the butyl chain will exhibit characteristic splitting patterns based on their neighboring protons. The terminal methylene group adjacent to the hydroxyl group is expected to be deshielded compared to the other methylene groups in the chain.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C2) of the lactam is the most deshielded, typically appearing around δ 178-180 ppm. The aromatic carbons of the indolinone ring will resonate in the δ 110–143 ppm range. The carbons of the hydroxybutyl side chain will appear in the upfield region of the spectrum. The DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to distinguish between CH, CH₂, and CH₃ groups. nih.gov

Predicted NMR Data for this compound Predicted chemical shifts (δ) in ppm. Multiplicity: s = singlet, d = doublet, t = triplet, m = multiplet.

| ¹H NMR | ¹³C NMR | ||

| Position | Predicted δ (ppm) | Multiplicity | Carbon |

| NH | ~8.2 (broad s) | s | C2 |

| H4 | ~7.20 | d | C7a |

| H5 | ~6.95 | t | C3a |

| H6 | ~7.15 | t | C4 |

| H7 | ~6.85 | d | C6 |

| H3 | ~3.50 | m | C5 |

| H1' | ~1.85 | m | C7 |

| H2' | ~1.45 | m | C3 |

| H3' | ~1.55 | m | C4' |

| H4' | ~3.60 | t | C1' |

| OH | ~2.5 (broad s) | s | C3' |

| C2' |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations within the molecule. For this compound, COSY is expected to show correlations between the adjacent aromatic protons (H4-H5, H5-H6, H6-H7) and along the aliphatic butyl chain (H3-H1', H1'-H2', H2'-H3', H3'-H4'). This helps to piece together the individual spin systems. sapub.org

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹J-coupling). nih.gov This allows for the direct assignment of each protonated carbon atom by linking the proton and carbon chemical shifts. For example, the proton signal at ~7.20 ppm (H4) would correlate with the carbon signal at ~128.0 ppm (C4).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds apart (²J and ³J couplings). rsc.org HMBC is instrumental in connecting the different fragments of the molecule. Key expected correlations for this compound would include:

Correlations from the NH proton to the carbonyl carbon (C2) and aromatic carbons (C7a, C7).

Correlations from the H1' protons of the butyl chain to the C3 and C2 carbons of the indolinone ring, confirming the attachment point of the side chain.

Correlations from the aromatic protons (e.g., H4) to adjacent and geminal carbons (e.g., C3a, C5, C6).

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern upon ionization. chemguide.co.uk For this compound (C₁₂H₁₅NO₂), the exact molecular weight is 205.1103 g/mol .

The fragmentation of the molecular ion (M⁺˙) is expected to proceed through several key pathways:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen or oxygen atoms.

Loss of the butyl side chain: A significant fragmentation would be the cleavage of the bond between C3 and the butyl chain, leading to a fragment corresponding to the indolin-2-one core.

Fragmentation of the butyl chain: Loss of water (H₂O) from the terminal hydroxyl group is a common fragmentation for alcohols. Sequential loss of methylene units from the alkyl chain can also be observed. libretexts.org

Ring fragmentation: The indolin-2-one ring itself can undergo characteristic fragmentation, such as the loss of carbon monoxide (CO) from the lactam carbonyl group. whitman.edu

Predicted Mass Spectrometry Fragmentation Data

| m/z Value | Proposed Fragment | Notes |

| 205 | [C₁₂H₁₅NO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 187 | [M - H₂O]⁺˙ | Loss of water from the hydroxyl group |

| 148 | [M - C₄H₉O]⁺ | Cleavage of the hydroxybutyl side chain |

| 133 | [C₈H₇NO]⁺˙ | Indolin-2-one fragment |

| 104 | [C₇H₆N]⁺ | Further fragmentation of the ring |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). docbrown.info

The IR spectrum of this compound is expected to display several characteristic absorption bands:

N-H Stretching: A moderate to sharp absorption band around 3200-3300 cm⁻¹ corresponding to the N-H bond of the secondary amide (lactam).

O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group, with the broadening caused by hydrogen bonding. docbrown.info

C-H Stretching: Absorptions for aromatic C-H bonds will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the butyl chain will be just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band around 1680-1710 cm⁻¹ is characteristic of the carbonyl group in a five-membered lactam ring. nih.gov

C-O Stretching: An absorption in the 1050-1150 cm⁻¹ region corresponding to the C-O bond of the primary alcohol.

Predicted Infrared Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 (broad) | O-H Stretch | Alcohol |

| ~3250 | N-H Stretch | Amide (Lactam) |

| >3000 | C-H Stretch | Aromatic |

| <3000 | C-H Stretch | Aliphatic |

| ~1700 | C=O Stretch | Amide (Lactam) |

| ~1610, ~1470 | C=C Stretch | Aromatic Ring |

| ~1100 | C-O Stretch | Alcohol |

Electronic Spectroscopy: UV-Visible (UV-Vis) Spectrophotometry

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. nih.gov The indolin-2-one core constitutes the primary chromophore in this compound. This system is expected to exhibit characteristic absorption maxima (λ_max) in the ultraviolet region of the electromagnetic spectrum due to π → π* transitions within the aromatic ring and the conjugated carbonyl group. The presence of the alkyl-hydroxyl side chain is not expected to significantly shift the absorption maxima compared to the parent indolin-2-one chromophore. Typically, compounds of this class show strong absorptions in the range of 240-260 nm and a weaker absorption around 280-300 nm.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state. nih.govacs.org If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would confirm the connectivity established by NMR and provide insight into its solid-state conformation and packing. As of this writing, single-crystal X-ray diffraction data for this compound are not publicly available.

Computational and Theoretical Chemistry Studies of 3 4 Hydroxybutyl Indolin 2 One and Analogues

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, provide a fundamental understanding of the electronic properties and reactivity of molecules. These calculations are crucial for predicting how a molecule like 3-(4-hydroxybutyl)indolin-2-one will behave in a chemical reaction and how it will interact with its biological targets.

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule, specifically the distribution of electrons in its molecular orbitals, governs its reactivity. nih.gov Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to determine properties like molecular orbital energies (HOMO and LUMO), Mulliken charges, and spin densities. nih.govepstem.net The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of a molecule's kinetic stability and reactivity. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more readily participates in chemical reactions.

For indolin-2-one derivatives, these calculations can predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of synthetic routes and the understanding of metabolic pathways. The introduction of substituents, such as the 4-hydroxybutyl group, can significantly alter the electronic properties of the indolin-2-one core, influencing its reactivity and biological activity. nih.gov

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | -1257.65 |

| HOMO Energy (eV) | -6.23 |

| LUMO Energy (eV) | -1.89 |

| HOMO-LUMO Gap (eV) | 4.34 |

| Dipole Moment (Debye) | 5.78 |

Conformational Analysis of Flexible Side Chains

The 4-hydroxybutyl side chain of this compound introduces significant conformational flexibility. Understanding the preferred conformations of this side chain is critical, as it directly impacts how the molecule fits into a biological target's binding site. Conformational analysis, often performed using molecular mechanics or quantum chemical methods, explores the potential energy surface of the molecule by rotating its single bonds.

Studies have shown that long side chains, those with three or more dihedral angles, are more likely to undergo significant conformational transitions upon binding to a protein. nih.gov Shorter side chains tend to exhibit more localized conformational changes. nih.gov For the 4-hydroxybutyl group, the dihedral angles around the C-C bonds determine its spatial orientation. The relative energies of different conformers (e.g., gauche, anti) can be calculated to identify the most stable, low-energy conformations that are likely to be biologically relevant. This information is invaluable for building accurate models for molecular docking and pharmacophore mapping.

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. nih.gov These methods are instrumental in understanding the structure-activity relationships of indolin-2-one derivatives and in designing new compounds with improved potency and selectivity. nih.gov

The process begins with obtaining the three-dimensional structures of both the ligand, such as this compound, and the target protein. If an experimental structure of the protein is unavailable, a homology model can be constructed. unar.ac.id Docking algorithms then systematically sample different orientations and conformations of the ligand within the protein's binding site, scoring each pose based on a force field that estimates the binding energy. researchgate.net

Successful docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are crucial for binding. nih.gov For instance, the hydroxyl group of the 4-hydroxybutyl side chain could form a critical hydrogen bond with an amino acid residue in the active site of a kinase. The indolin-2-one core itself often participates in important interactions with the protein backbone. These insights guide the design of analogues with modified substituents to enhance these interactions and, consequently, the biological activity. thesciencein.org

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Compound A | -8.5 | TYR158, ILE194, GLY192 |

| Compound B | -9.2 | TYR158, ALA190, GLY192 |

| Compound C | -7.8 | TYR158, ALA190 |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Indolin-2-one Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jocpr.comnih.gov By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of newly designed compounds and to guide lead optimization. mdpi.com

For indolin-2-one derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly useful. nih.govnih.gov These methods require the three-dimensional alignment of a set of molecules with known activities. The molecules are then placed in a 3D grid, and steric and electrostatic fields are calculated at each grid point. Statistical methods, such as Partial Least Squares (PLS), are then used to correlate the variations in these fields with the observed biological activities.

The results of a 3D-QSAR study are often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. nih.gov For example, a map might indicate that a bulky substituent is favored in a particular region, while a negatively charged group is disfavored in another. These models have been successfully applied to various classes of indolin-2-one derivatives to guide the design of more potent inhibitors of specific enzymes. eurjchem.com

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry can also be used to elucidate the mechanisms of chemical reactions, providing a detailed understanding of how reactants are converted into products. This involves mapping the potential energy surface of the reaction, identifying intermediates and, most importantly, the transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's kinetics.

For the synthesis of 3-substituted indolin-2-ones, computational studies can help to rationalize the observed regio- and stereoselectivity of a reaction. nih.govrsc.org By calculating the energies of different possible transition states, researchers can predict which reaction pathway is more favorable. For example, in reactions involving the formation of the C3-substituted center, computational analysis can explain why a particular diastereomer is formed preferentially. rsc.org

These studies often employ DFT calculations to optimize the geometries of reactants, products, intermediates, and transition states. acs.org The calculated activation energies can then be compared with experimental data to validate the proposed mechanism. This fundamental understanding of the reaction mechanism is invaluable for optimizing reaction conditions and for designing new, more efficient synthetic routes to this compound and its analogues. researchgate.net

Structure Activity Relationship Sar Methodologies for Indolin 2 One Derivatives

Design Principles for Indolin-2-one Based Compounds

The design of compounds based on the indolin-2-one scaffold is guided by several key principles that leverage its unique structural and chemical properties. The indole (B1671886) scaffold is considered a "privileged" structure in medicinal chemistry, meaning it can bind to multiple, diverse biological targets. nih.govmdpi.com This versatility makes the indolin-2-one core an excellent starting point for developing new research compounds. nih.gov

A primary design strategy is the pharmacophore hybridization approach . nih.govmdpi.com This involves combining the essential structural features (pharmacophores) of different known active molecules to create a new hybrid compound with potentially enhanced or novel activity. The indolin-2-one ring system itself is a critical pharmacophore, often acting as a competitive inhibitor by mimicking the ATP binding pocket in protein kinases. mdpi.com

Another key principle is fragment-based drug design . nih.gov This strategy involves identifying small molecular fragments that bind to a biological target and then growing or combining them to create a more potent lead compound. The indolin-2-one core can serve as a central fragment to which various other chemical moieties are attached to explore interactions with the target protein. nih.gov

The substitution pattern around the indolin-2-one core is central to its design. The C3 position, where the 4-hydroxybutyl group is located in the title compound, is a common site for modification. Substituents at this position, often connected via a methylene (B1212753) linker, play a crucial role in defining the compound's biological specificity and potency. nih.govmdpi.com Modifications at the N1 position of the indole ring and substitutions on the phenyl ring are also common strategies to fine-tune the molecule's properties. nih.gov

Methodologies for Investigating Structural Modifications and Their Impact on Research Utility

Investigating the impact of structural modifications on indolin-2-one derivatives involves a systematic process of synthesis and biological evaluation. Researchers create libraries of related compounds where a specific part of the molecule is varied.

A primary focus of modification is the C3-substituent . The nature of the group at this position significantly influences the compound's interaction with its biological target. For example, in a study of 3-substituted-indolin-2-one derivatives designed as anti-inflammatory agents, nineteen different derivatives were synthesized to probe the effect of the C3-substituent. mdpi.com The research utility was assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells. mdpi.com This study revealed that a 3-(3-hydroxyphenyl) group provided the highest anti-inflammatory activity among the tested compounds. mdpi.com

The following table summarizes the findings from this study, illustrating how modifying the C3-substituent impacts anti-inflammatory activity.

| Compound | C3-Substituent | NO Production Inhibition (%) at 80 µM |

| 1 | Phenyl | 58.0 |

| 2 | 2-Hydroxyphenyl | 68.2 |

| 3 | 3-Hydroxyphenyl | 85.1 |

| 4 | 4-Hydroxyphenyl | 77.2 |

| 5 | 2-Methoxyphenyl | 19.3 |

| 6 | 4-Methoxyphenyl | 21.6 |

| 7 | 4-Fluorophenyl | 57.1 |

| 8 | 4-Chlorophenyl | 65.7 |

| 9 | 4-Bromophenyl | 65.9 |

| 10 | 4-Nitrophenyl | 61.2 |

Data sourced from a study on the anti-inflammatory activity of 3-substituted-indolin-2-one derivatives. mdpi.com

Other common modifications include altering the substituents on the phenyl ring of the indolin-2-one core and adding different groups at the N1-position . For instance, introducing a chlorine atom onto a pyrrole (B145914) ring attached to the C3 position was found to be crucial for reducing cardiotoxicity in a series of potential antitumor agents. nih.govnih.gov The impact of these modifications is typically assessed through a battery of in vitro assays, such as kinase inhibition assays, cell viability studies against cancer cell lines, and target-specific functional assays. nih.govnih.gov

Pharmacophore Elucidation in Indolin-2-one Scaffolds

Pharmacophore elucidation is the process of identifying the three-dimensional arrangement of essential chemical features that a molecule must possess to exert a specific biological effect. For the indolin-2-one scaffold, this process has been critical in understanding its mechanism of action, particularly as a kinase inhibitor. nih.govmdpi.com

Molecular modeling and the comparison of multiple active and inactive compounds have revealed several key pharmacophoric features:

Hydrogen Bond Donor: The N-H group of the indolin-2-one lactam ring is a crucial hydrogen bond donor. nih.gov

Hydrogen Bond Acceptor: The C=O group (carbonyl) of the lactam ring acts as a critical hydrogen bond acceptor. nih.gov

Hydrophobic Core: The bicyclic indole ring system provides a rigid, hydrophobic core that contributes to binding affinity through van der Waals and hydrophobic interactions. nih.gov

Variable Substituent Region: The C3-position serves as a vector for substituents that can form additional interactions, such as hydrogen bonds or hydrophobic contacts, which often determine the compound's selectivity for a specific target. nih.govmdpi.com

Crystallographic studies of indolin-2-one derivatives bound to their target proteins, such as RET kinase, have confirmed these pharmacophoric elements. These studies show that the N-H and C=O groups of the indolin-2-one core typically form two key hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a common binding motif for this class of inhibitors. nih.gov

| Pharmacophoric Feature | Structural Element | Role in Binding |

| Hydrogen Bond Donor | N-H of lactam ring | Forms hydrogen bond with kinase hinge region nih.gov |

| Hydrogen Bond Acceptor | C=O of lactam ring | Forms hydrogen bond with kinase hinge region nih.gov |

| Hydrophobic Region | Indole ring system | Provides hydrophobic interactions within the binding pocket nih.gov |

| Specificity Element | C3-substituent | Explores specific sub-pockets of the target to enhance potency and selectivity nih.govmdpi.com |

Strategic Derivatization for Enhanced Research Applications

Strategic derivatization involves making specific, purposeful chemical modifications to a lead scaffold to improve its properties for research applications. This goes beyond simply probing for activity and aims to enhance characteristics like potency, selectivity, solubility, or to reduce off-target effects like toxicity.

One example is the synthesis of 3-substituted-indolin-2-ones containing chloropyrrole moieties. In this research, the goal was to develop potent antitumor agents. nih.govnih.gov The derivatization strategy involved several key steps:

Attachment of a Pyrrole Ring: A pyrrole ring was attached to the C3-position of the indolin-2-one core.

Introduction of a Chlorine Atom: A chlorine atom was added to the pyrrole ring, a modification that was found to be crucial for reducing cardiotoxicity. nih.govnih.gov

Variation of a Side Chain: A side chain on the pyrrole ring was varied to optimize antitumor activity. The introduction of a 2-(ethyl-amino)ethylcarbamoyl group significantly enhanced the potency against several cancer cell lines. nih.govnih.gov

This strategic approach led to the discovery of compounds with low micromolar IC₅₀ values against non-small cell lung cancer and melanoma cell lines. nih.gov

Another strategic approach involves using fragment-based design to optimize lead compounds. In the development of novel CDK8 inhibitors for idiopathic pulmonary fibrosis, researchers started with an initial hit compound and synthesized derivatives to improve its potency. nih.gov By modifying the substituents on the indolin-2-one core, they achieved a 13-fold increase in inhibitory activity against the target enzyme. nih.gov This demonstrates how targeted derivatization can significantly enhance the research utility of a compound.

| Original Scaffold/Fragment | Strategic Derivatization | Enhanced Research Application | Reference |

| 3-substituted-indolin-2-one | Introduction of a 2-(ethyl-amino)ethylcarbamoyl group on a C3-chloropyrrole moiety | Enhanced antitumor activity and reduced cardiotoxicity | nih.govnih.gov |

| Indolin-2-one Hit Compound (E966-0530) | Optimization of substituents based on fragment-based design | 13-fold increase in CDK8 kinase inhibition | nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(4-Hydroxybutyl)indolin-2-one, and how can reaction conditions be optimized?

- Methodology :

- Core Strategy : Use indolin-2-one as a precursor. Introduce the 4-hydroxybutyl group via alkylation or condensation. For example, describes synthesizing 3-(4-(tert-butyl)benzylidene)indolin-2-one via condensation of indolin-2-one with aldehydes in methanol under catalytic conditions.

- Optimization : Vary solvents (e.g., acetic acid for reflux, DMF for alkylation), catalysts (e.g., Lewis acids), and temperature (e.g., 80–100°C for 3–6 hours). Monitor purity via TLC and confirm yields using HPLC .

- Data Table :

| Precursor | Reagent | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|---|

| Indolin-2-one | 4-Hydroxybutyraldehyde | CH₃OH | Piperidine | 45–60* | [23] |

| 3-Aminoindolin-2-one | 4-Bromobutanol | DMF | NaH | 30–50* | [12] |

| *Theoretical yields extrapolated from analogous reactions. |

Q. How can spectroscopic techniques (NMR, MS, FT-IR) confirm the structure and purity of this compound?

- Methodology :

- ¹H/¹³C NMR : Compare chemical shifts to analogous compounds. For example, in , allylidene-substituted indolin-2-ones show characteristic olefinic proton signals at δ 6.6–7.6 ppm and carbonyl carbons at δ 167–169 ppm.

- Mass Spectrometry : Expect [M+H]⁺ peaks matching the molecular formula (C₁₂H₁₃NO₂: m/z 219.16).

- FT-IR : Look for C=O stretches (~1700 cm⁻¹) and O-H stretches (~3200–3500 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for improved bioactivity?

- Methodology :

- Core Strategy : Modify substituents on the indolin-2-one core and hydroxybutyl chain. demonstrates that alkylation of the indolin-2-one nitrogen enhances binding affinity to α-synuclein fibrils.

- Key Parameters :

- Hydrophilicity : Introduce polar groups (e.g., -OH, -NH₂) to improve solubility.

- Steric Effects : Bulkier substituents may hinder target binding. Test analogs with shorter/longer alkyl chains .

- Data Table : Biological activity of indolin-2-one analogs (hypothetical extrapolation):

| Derivative | Target | IC₅₀ (µM) | Selectivity (vs. Aβ/tau) |

|---|---|---|---|

| This compound | α-Synuclein | 2.1 | 5-fold |

| 3-(3-Hydroxypropyl)indolin-2-one | α-Synuclein | 4.8 | 2-fold |

Q. How can contradictory data on the biological activity of this compound derivatives be resolved?

- Methodology :

- Reproducibility : Standardize assay conditions (e.g., pH, temperature) and use multiple cell lines (e.g., SH-SY5Y for neuroprotection, HEK293 for cytotoxicity).

- Mechanistic Studies : Employ SPR (surface plasmon resonance) to measure binding kinetics to targets like α-synuclein. used competitive binding assays to resolve selectivity issues between fibril types .

- Case Study : In , conflicting antimicrobial results were resolved by correlating lipophilicity (LogP) with membrane permeability.

Critical Analysis of Data Contradictions

Q. Why do computational predictions of this compound’s LogP values conflict with experimental measurements?

- Resolution :

- Experimental Validation : Use reversed-phase HPLC to measure LogP. Adjust computational models (e.g., ChemAxon, Molinspiration) by including solvent-accessible surface area (SASA) parameters.

- Example : highlights discrepancies between calculated and experimental LogP for indole derivatives due to intramolecular H-bonding .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.